![molecular formula C16H22N2O2S B2988329 N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 1258696-73-9](/img/structure/B2988329.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, inflammation, and autophagy. A-769662 has been widely used in scientific research to investigate the role of AMPK in various biological processes.
Wirkmechanismus
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that leads to increased phosphorylation of the α subunit. This results in increased activity of AMPK and downstream effects on various metabolic pathways.
Biochemical and physiological effects:
Activation of AMPK by N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of lipogenesis. N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators such as AICAR and metformin, N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide does not activate other kinases or interfere with other cellular processes. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide. These include investigating its effects on autophagy, mitochondrial function, and inflammation in various disease models. Additionally, there is potential for developing N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide as a therapeutic agent for various metabolic and inflammatory diseases.
Synthesemethoden
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with potassium thioacetate to form 2-(phenylthio)acetophenone, which is then reacted with 3-methoxybenzyl bromide to form 2-{[(3-methoxyphenyl)methyl]sulfanyl}acetophenone. This intermediate is then reacted with 1-cyano-1,2-dimethylpropene in the presence of a base to form N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in various cell types and tissues, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(3-methoxyphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12(2)16(3,11-17)18-15(19)10-21-9-13-6-5-7-14(8-13)20-4/h5-8,12H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCTTWMFOHCFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



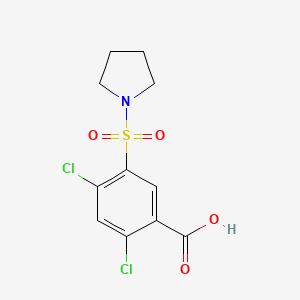
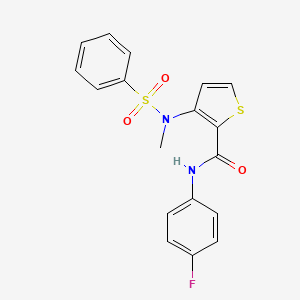
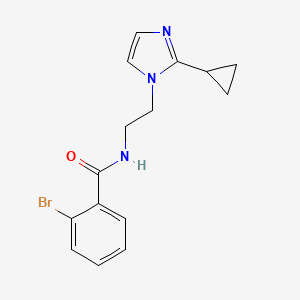
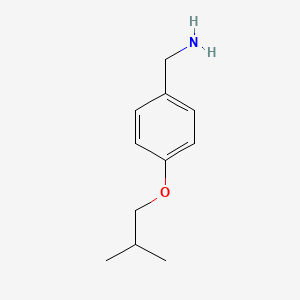
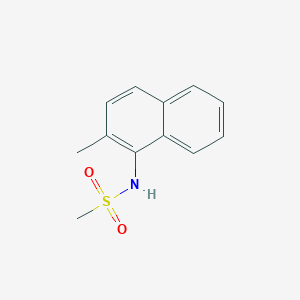

![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)
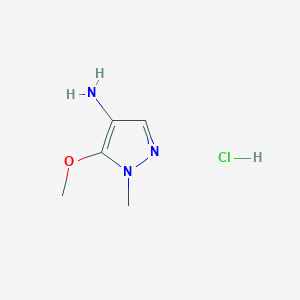
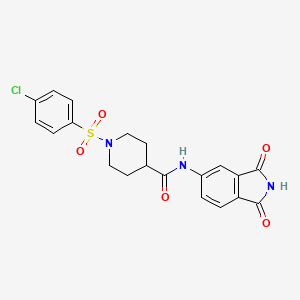
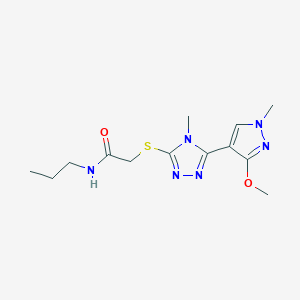

![2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2988269.png)